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Compound of Interest

Compound Name: 3-Cyclopropylbenzoic acid

Cat. No.: B073178 Get Quote

An In-depth Technical Guide to 3-
Cyclopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 3-Cyclopropylbenzoic acid. The information is curated to support research,

discovery, and development activities involving this compound. All quantitative data is

presented in structured tables for ease of reference, and where available, detailed

experimental protocols are provided.

Core Physical and Chemical Properties
3-Cyclopropylbenzoic acid is a solid, crystalline compound at room temperature.[1][2][3] It is

recognized as a valuable building block in the synthesis of pharmaceuticals and

agrochemicals.[2]
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Property Value Source(s)

Molecular Formula C₁₀H₁₀O₂ [1][3]

Molecular Weight 162.19 g/mol [2][4][5]

CAS Number 1129-06-2 [5][6][7][8]

Melting Point 119-120 °C [5]

Boiling Point 312.2 ± 21.0 °C (Predicted) [2][5]

Density 1.248 ± 0.06 g/cm³ (Predicted) [5]

pKa 4.27 ± 0.10 (Predicted) [7]

Appearance White to off-white solid [5]

Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 3-
Cyclopropylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: While a specific spectrum for 3-Cyclopropylbenzoic acid is not readily available in

the provided search results, general chemical shifts for benzoic acid derivatives show

aromatic protons typically resonating between 7.5 and 8.2 ppm, and the acidic proton of the

carboxyl group appearing as a broad singlet at a chemical shift greater than 10 ppm.[9][10]

[11][12] The protons of the cyclopropyl group would be expected to appear in the upfield

region of the spectrum.

¹³C NMR: For benzoic acid, the carboxyl carbon appears around 170-185 ppm, while the

aromatic carbons resonate in the 125-150 ppm range.[11][13][14] The carbons of the

cyclopropyl group would be expected at significantly lower chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a carboxylic acid is characterized by several key absorptions. For

benzoic acid, a very broad O-H stretching band is observed from approximately 3300 to 2500
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cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[15][16] The C=O

stretching vibration appears as a strong band between 1710 and 1680 cm⁻¹ for aromatic acids.

[16][17] A C-O stretching band is typically found in the region of 1320 to 1210 cm⁻¹.[17]

Mass Spectrometry (MS)
The mass spectrum of benzoic acid derivatives typically shows a prominent molecular ion

peak. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and

•COOH (M-45).[18]

Experimental Protocols
While a specific, detailed synthesis protocol for 3-Cyclopropylbenzoic acid was not found in

the search results, general methods for the synthesis of benzoic acid derivatives and related

compounds can be adapted.

Synthesis of Benzoic Acid Derivatives
General Workflow for Synthesis

Caption: General workflow for the synthesis and purification of benzoic acid derivatives.

1. Grignard Reaction:

A common method for the synthesis of benzoic acids involves the carbonation of a Grignard

reagent. In the case of 3-Cyclopropylbenzoic acid, this would involve the reaction of 3-

cyclopropylphenylmagnesium bromide with carbon dioxide (dry ice), followed by an acidic

workup.

Materials: 3-Bromocyclopropylbenzene, magnesium turnings, anhydrous diethyl ether, dry

ice (solid CO₂), hydrochloric acid.

Procedure:

Prepare the Grignard reagent by reacting 3-bromocyclopropylbenzene with magnesium

turnings in anhydrous diethyl ether under an inert atmosphere.

Pour the Grignard solution over an excess of crushed dry ice.
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After the excess CO₂ has sublimed, hydrolyze the resulting magnesium salt with dilute

hydrochloric acid.

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter,

and remove the solvent under reduced pressure to yield the crude product.

2. Suzuki Coupling:

Another potential synthetic route is the palladium-catalyzed Suzuki coupling of 3-bromobenzoic

acid with cyclopropylboronic acid, or a related derivative.

Materials: 3-Bromobenzoic acid, cyclopropylboronic acid, palladium catalyst (e.g.,

Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g.,

toluene/ethanol/water).

Procedure:

Combine 3-bromobenzoic acid, cyclopropylboronic acid, palladium catalyst, and base in

the solvent system.

Heat the reaction mixture under an inert atmosphere until the reaction is complete

(monitored by TLC or LC-MS).

After cooling, perform an aqueous workup to remove the catalyst and inorganic salts.

Extract the product into an organic solvent.

Dry the organic layer, and remove the solvent to obtain the crude product.

Purification
Recrystallization:

Recrystallization is a standard method for purifying solid organic compounds. The choice of

solvent is critical and should be one in which the compound is sparingly soluble at room

temperature but highly soluble at elevated temperatures.
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General Protocol:

Dissolve the crude 3-Cyclopropylbenzoic acid in a minimal amount of a suitable hot

solvent.

If colored impurities are present, they can be removed by adding activated charcoal and

performing a hot filtration.

Allow the hot, saturated solution to cool slowly to room temperature, followed by further

cooling in an ice bath to induce crystallization.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Column Chromatography:

For impurities that are difficult to remove by recrystallization, column chromatography can be

employed.

General Protocol:

Choose a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent) that

provides good separation of the desired product from impurities (determined by TLC).

Prepare a column with the stationary phase.

Dissolve the crude product in a minimal amount of solvent and load it onto the column.

Elute the column with the mobile phase, collecting fractions.

Analyze the fractions (e.g., by TLC) to identify those containing the pure product.

Combine the pure fractions and remove the solvent to yield the purified 3-
Cyclopropylbenzoic acid.

Reactivity and Stability
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The reactivity of 3-Cyclopropylbenzoic acid is primarily dictated by the carboxylic acid and

the cyclopropyl-substituted aromatic ring.

Carboxylic Acid Reactivity: The carboxylic acid group can undergo typical reactions such as

esterification, amide formation, and reduction to the corresponding alcohol.

Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution

reactions. The cyclopropyl group is generally considered to be an ortho-, para-directing

group.

Cyclopropyl Group Reactivity: The cyclopropyl group is a strained ring system and can

participate in reactions that involve ring-opening, particularly under acidic conditions or in the

presence of certain transition metals.[19] However, the cyclopropyl group is often

incorporated into drug molecules to enhance metabolic stability due to its resistance to

oxidative metabolism by cytochrome P450 enzymes.[20]

Stability:

Formal stability studies for 3-Cyclopropylbenzoic acid are not detailed in the provided search

results. However, general protocols for stability testing of new drug substances involve

evaluating the compound under various conditions of temperature, humidity, and light over a

specified period.

Biological Activity and Signaling Pathways
There is no specific information in the provided search results detailing the involvement of 3-
Cyclopropylbenzoic acid in biological signaling pathways or its activity as an enzyme

inhibitor. However, the inclusion of a cyclopropyl moiety is a common strategy in drug design to

enhance potency and modulate selectivity for biological targets.[20] Derivatives of benzoic acid

have been investigated for a wide range of biological activities, including enzyme inhibition.[21]

Further research would be required to elucidate the specific biological targets and pathways

affected by 3-Cyclopropylbenzoic acid.

Enzyme Inhibition Assay Workflow
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Caption: A generalized workflow for an enzyme inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b073178#3-cyclopropylbenzoic-acid-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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